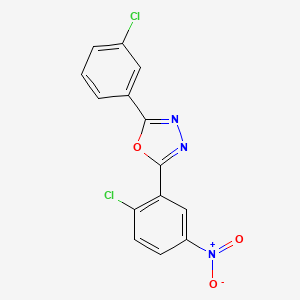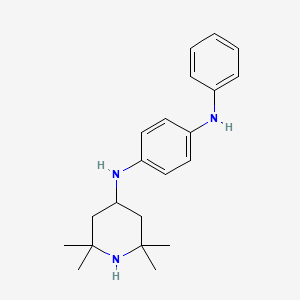
Heptadecan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Heptadecan-8-ol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its derivatives. The process is carried out in large reactors where the acid is mixed with a hydrogen gas and a catalyst, and the mixture is heated to high temperatures to facilitate the reduction reaction .
化学反応の分析
Types of Reactions
Heptadecan-8-ol undergoes several types of chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Esterification: Carboxylic acids, sulfuric acid (H₂SO₄)
Substitution: Various halogenating agents
Major Products Formed
Oxidation: Heptadecanoic acid
Esterification: Heptadecanoate esters
Substitution: Halogenated heptadecanes
科学的研究の応用
Heptadecan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products.
作用機序
The mechanism of action of Heptadecan-8-ol involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
類似化合物との比較
Similar Compounds
1-Hexadecanol (Cetyl Alcohol): Similar in structure but has one less carbon atom.
1-Octadecanol (Stearyl Alcohol): Similar in structure but has one more carbon atom.
1-Nonadecanol: Similar in structure but has two more carbon atoms.
Uniqueness
Heptadecan-8-ol is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent .
特性
CAS番号 |
2541-75-5 |
|---|---|
分子式 |
C17H36O |
分子量 |
256.5 g/mol |
IUPAC名 |
heptadecan-8-ol |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
KAYMRANHJDGOQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)O |
正規SMILES |
CCCCCCCCCC(CCCCCCC)O |
| 2541-75-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1654546.png)


![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)




